molecular formula C18H16ClN3O5S B10804606 2-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide

2-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide

Cat. No.: B10804606
M. Wt: 421.9 g/mol
InChI Key: SZUWGHCWHZDEDS-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 4-chlorophenoxy group linked to an acetamide core, which is further substituted with a sulfamoylphenyl moiety bearing a 5-methylisoxazole group. This structure combines phenoxy, sulfonamide, and heterocyclic motifs, common in bioactive molecules targeting inflammation, pain, or enzymatic pathways .

Synthesis: The compound can be synthesized via chloroacetylation of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide using chloroacetyl chloride in dimethylformamide (DMF), followed by purification steps .

Properties

Molecular Formula

C18H16ClN3O5S

Molecular Weight

421.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H16ClN3O5S/c1-12-10-17(21-27-12)22-28(24,25)16-8-4-14(5-9-16)20-18(23)11-26-15-6-2-13(19)3-7-15/h2-10H,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

SZUWGHCWHZDEDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SD-219292 involves a series of chemical reactions that typically include the combination of diiron trioxide, epoxy resin, calcium carbonate, neopentyl glycol diglycidyl ether, and manganese. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, SD-219292 is produced using large-scale reactors where the raw materials are mixed and subjected to specific conditions to achieve the final product. The process involves precise control of temperature, pressure, and mixing rates to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: SD-219292 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. Conditions often involve elevated temperatures and the presence of catalysts.

    Reduction: Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride. Conditions often involve the use of solvents and controlled temperatures.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

SD-219292 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of SD-219292 involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Chloro-Phenoxy and Acetamide Motifs

Compound Name Key Structural Differences Synthesis Yield/Properties Biological Activity References
N-[2-(([2-(4-Chloro-phenoxy)-phenyl]-methyl-amino)-methyl)-phenyl]-acetamide (Compound 16) Benzylamine linker, methylamino group 62% yield, colorless oil Not reported
2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide Isopropyl and methyl groups on phenoxy ring Not reported Not reported
2-(2-Methoxyphenoxy)-N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide Methoxy substituent on phenoxy ring Not reported Potential solubility modulation

Key Observations :

  • The presence of a methylisoxazole sulfamoyl group is conserved across analogs, suggesting its role in sulfonamide-mediated biological interactions .

Sulfonamide-Linked Acetamides with Varied Substituents

Compound Name Substituent Variation Pharmacological Activity References
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Piperazinyl sulfonamide Analgesic activity comparable to paracetamol
2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide Chloroacetyl group High structural similarity (0.94)
3-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}propanamide Chloropropyl chain Structural similarity (0.91)

Key Observations :

  • Piperazinyl sulfonamides (Compound 35) demonstrate significant analgesic activity, suggesting that sulfonamide modifications directly impact efficacy .

Triazole and Isoxazole Derivatives with Sulfamoyl Linkages

Compound Name Core Heterocycle Notable Properties References
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide Triazole-thioacetamide hybrid ChemSpider ID: 499102-21-5
N-(4-([2-(4-Chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamide (Compound 18) Phenylamino-methyl linker 78% yield, melting point 137–139°C

Key Observations :

  • Triazole-thioacetamide hybrids () introduce sulfur-based hydrogen bonding, which may improve target affinity compared to oxygen-based linkages.
  • Compound 18’s high yield (78%) and crystalline form suggest favorable synthetic scalability compared to oily or waxy analogs (e.g., Compound 16) .

Substituent Effects on Physicochemical and Pharmacological Properties

  • Chloro vs. Methoxy groups () may improve solubility but reduce potency .
  • Sulfamoyl vs. Piperazinyl Sulfonamides : Sulfamoyl groups (target compound) favor hydrogen bonding with enzymes, while piperazinyl sulfonamides (Compound 35) introduce basic nitrogen atoms, modulating pharmacokinetic profiles .
  • Isoxazole vs.

Biological Activity

2-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-phenoxy group and a sulfonamide moiety, which are known to influence biological activity. The molecular formula is C17H17ClN2O3SC_{17}H_{17ClN_{2}O_{3}S}, and it has a molecular weight of 364.84 g/mol.

Research indicates that the compound acts primarily as an inhibitor of specific biological pathways. Notably, it has been shown to inhibit osteoclastogenesis, which is critical in bone resorption processes. This inhibition occurs through the modulation of signaling pathways involved in the differentiation and activation of osteoclasts.

Key Findings:

  • Inhibition of Osteoclastogenesis : The compound significantly reduces the formation of mature osteoclasts in vitro by altering mRNA expressions of osteoclast-specific marker genes .
  • Bone Resorption Activity : It suppresses F-actin belt formation in osteoclasts, which is essential for their resorptive function .
  • In Vivo Efficacy : In animal models, the compound has been shown to prevent ovariectomy-induced bone loss, indicating its potential use in treating osteolytic disorders .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that treatment with 2-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide resulted in a dose-dependent decrease in osteoclast formation from bone marrow macrophages (BMMs). The viability of BMMs was assessed using cell viability assays, confirming that the compound did not adversely affect cell health at therapeutic doses .
  • Animal Models :
    • In an ovariectomized mouse model, administration of the compound (20 mg/kg) showed significant preservation of bone density compared to control groups. Micro-computed tomography (micro-CT) analysis revealed improved trabecular architecture and reduced bone resorption markers .

Data Table: Summary of Biological Activities

Activity Effect Reference
OsteoclastogenesisInhibition of mature osteoclast formation
Bone resorptionSuppression of F-actin belt formation
In vivo bone preservationPrevention of OVX-induced bone loss

Potential Applications

Given its biological activities, 2-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide holds promise for developing treatments for conditions such as osteoporosis and other osteolytic diseases. Its ability to modulate osteoclast activity may provide a novel therapeutic approach to managing bone density disorders.

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